6-Methylnicotinoyl chloride
Overview
Description
6-Methylnicotinoyl chloride is an organic compound with the molecular formula C₇H₆ClNO. It is a derivative of nicotinic acid, where the carboxyl group is converted to an acyl chloride and a methyl group is attached to the pyridine ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
6-Methylnicotinoyl chloride is a nicotine analog . It has been identified as a compound of interest due to its chemical structure, sensorial properties, and commercial availability . It is primarily targeted for recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD .
Mode of Action
The mode of action of this compound is similar to that of (S)-nicotine . It has similar potency and binding affinity to that of (S)-nicotine in in vivo and ex vivo models . This suggests that this compound interacts with the same targets as nicotine and induces similar changes.
Pharmacokinetics
It is noted that the aerosol transfer efficiency of this compound is similar to that of nicotine , suggesting comparable bioavailability.
Result of Action
The cellular and molecular effects of this compound are similar to those of nicotine . In vitro toxicology testing demonstrated that this compound salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity to the analogous (S)-nicotine salt e-liquid formulation .
Action Environment
Given its use in e-liquid formulations for electronic nicotine delivery systems (ends), factors such as storage conditions and device settings could potentially influence its action .
Biochemical Analysis
Biochemical Properties
6-Methylnicotinoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, facilitating the formation of amides and esters. The compound is known to react with nucleophiles, such as amines and alcohols, to form corresponding nicotinoyl derivatives. These interactions are crucial in the synthesis of pharmaceuticals and other biologically active molecules .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes, leading to changes in metabolic flux and the production of metabolites. Additionally, this compound has been shown to impact cell proliferation and differentiation, making it a valuable tool in cell biology research .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It binds to specific sites on enzymes, altering their activity and leading to changes in biochemical pathways. This binding interaction can result in the inhibition of enzyme activity or the activation of alternative pathways, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can influence metabolic flux, leading to changes in the levels of metabolites. It is known to participate in the synthesis of nicotinoyl derivatives, which are important intermediates in the production of pharmaceuticals and other biologically active compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. These interactions are crucial for the localization and accumulation of this compound in specific cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it can interact with enzymes and other biomolecules. This localization is essential for the compound’s activity and function, as it ensures that this compound is present in the right place at the right time to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylnicotinoyl chloride can be synthesized from 6-methylnicotinic acid. The typical synthetic route involves the reaction of 6-methylnicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions. The reaction proceeds as follows:
C₇H₇NO₂+SOCl₂→C₇H₆ClNO+SO₂+HCl
The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of thionyl chloride to a solution of 6-methylnicotinic acid, with careful control of temperature and reaction time to maximize yield and purity. The product is then isolated and purified using industrial-scale distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Methylnicotinoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 6-methylnicotinic acid.
Reduction: It can be reduced to 6-methylnicotinyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines in the presence of a base such as triethylamine (Et₃N) to form amides.
Alcohols: Reaction with alcohols in the presence of a base to form esters.
Thiols: Reaction with thiols to form thioesters.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
6-Methylnicotinoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in various biological assays.
Medicine: It is involved in the synthesis of drugs that target specific biological pathways, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
Nicotinoyl chloride: Similar structure but without the methyl group.
2-Chloro-6-methylnicotinoyl chloride: Contains an additional chlorine atom on the pyridine ring.
6-Phenylnicotinoyl chloride: Contains a phenyl group instead of a methyl group.
Uniqueness: 6-Methylnicotinoyl chloride is unique due to the presence of the methyl group, which can influence its reactivity and the properties of the resulting products. This methyl group can affect the steric and electronic environment of the molecule, leading to differences in reaction rates and selectivity compared to its analogs .
Properties
IUPAC Name |
6-methylpyridine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASOBSCZLSEAQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619531 | |
Record name | 6-Methylpyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51598-76-6 | |
Record name | 6-Methylpyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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